4-(Pyrimidin-4-yl)pyrrolidin-2-one
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Overview
Description
4-(Pyrimidin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine ring. This compound is part of a broader class of pyrrolidinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both pyrrolidinone and pyrimidine moieties makes this compound particularly interesting for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(4,4-dimethoxybutyl)pyrimidin-2-amine with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
4-(Pyrimidin-4-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities but lacking the pyrimidine ring.
Pyrimidin-2-one: Another analog with a pyrimidine ring but without the pyrrolidinone moiety.
N-phenylpyrrolidin-2-one: A derivative with a phenyl group, showing different biological properties
Uniqueness
4-(Pyrimidin-4-yl)pyrrolidin-2-one is unique due to the combination of pyrrolidinone and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-pyrimidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-3-6(4-10-8)7-1-2-9-5-11-7/h1-2,5-6H,3-4H2,(H,10,12) |
InChI Key |
GADZVKSICXFWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=NC=NC=C2 |
Origin of Product |
United States |
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